![molecular formula C17H18ClN3O B281999 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine](/img/structure/B281999.png)
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine, also known as Trazodone, is a psychoactive drug that belongs to the class of antidepressants. It is primarily used to treat major depressive disorder, anxiety disorder, and insomnia. Trazodone works by increasing the levels of serotonin in the brain, a neurotransmitter that regulates mood, sleep, and appetite.
作用機序
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine works by inhibiting the reuptake of serotonin in the brain, which leads to an increase in the levels of the neurotransmitter. It also acts as an antagonist at certain serotonin receptors, which further enhances its antidepressant and anxiolytic effects. 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine also has a weak affinity for alpha-adrenergic receptors, which may contribute to its sedative effects.
Biochemical and Physiological Effects:
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), which are involved in the growth and survival of neurons. 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has also been shown to modulate the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the stress response. Additionally, 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has been found to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.
実験室実験の利点と制限
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has several advantages for lab experiments. It has a well-established mechanism of action and has been extensively studied for its antidepressant and anxiolytic properties. 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine is also readily available and relatively inexpensive. However, there are some limitations to using 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine in lab experiments. Its effects can be dose-dependent, and there may be individual differences in response to the drug. Additionally, 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine can have sedative effects, which may confound behavioral tests.
将来の方向性
There are several future directions for research on 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine. One area of interest is its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease. 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has been shown to have neuroprotective effects and may be able to slow the progression of these diseases. Another area of interest is the development of new 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine derivatives that may have improved efficacy and fewer side effects. Finally, there is a need for further investigation into the long-term effects of 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine use, particularly in elderly populations.
合成法
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine can be synthesized through a multi-step process that involves the reaction of 4-chlorobenzoyl chloride with piperazine to form 4-(4-chlorophenyl)-1-piperazinecarboxylic acid. The acid is then reduced to the corresponding alcohol, which is further reacted with 2-nitroaniline to form the final product, 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine.
科学的研究の応用
2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has been extensively studied for its antidepressant and anxiolytic properties. It has also been investigated for its potential use in the treatment of other psychiatric disorders, such as bipolar disorder, post-traumatic stress disorder, and obsessive-compulsive disorder. 2-{[4-(4-Chlorophenyl)-1-piperazinyl]carbonyl}phenylamine has also been shown to have analgesic and anticonvulsant properties, making it a potential candidate for the treatment of chronic pain and epilepsy.
特性
分子式 |
C17H18ClN3O |
|---|---|
分子量 |
315.8 g/mol |
IUPAC名 |
(2-aminophenyl)-[4-(4-chlorophenyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C17H18ClN3O/c18-13-5-7-14(8-6-13)20-9-11-21(12-10-20)17(22)15-3-1-2-4-16(15)19/h1-8H,9-12,19H2 |
InChIキー |
SCUZGRAOHFBLIE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3N |
正規SMILES |
C1CN(CCN1C2=CC=C(C=C2)Cl)C(=O)C3=CC=CC=C3N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





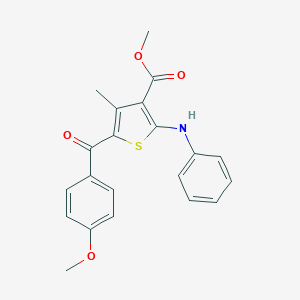
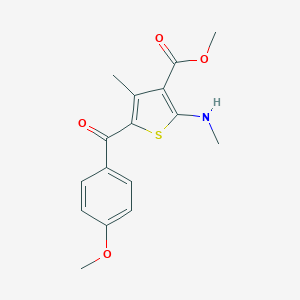

![N-[5-(4-chlorobenzoyl)-4-phenyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281927.png)
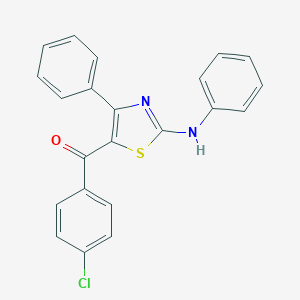
![N-[5-(4-chlorobenzoyl)-4-methyl-1,3-thiazol-2-yl]benzamide](/img/structure/B281930.png)
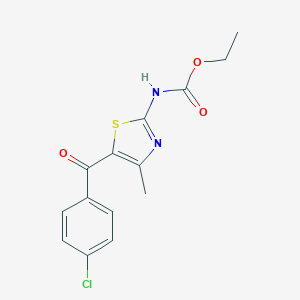
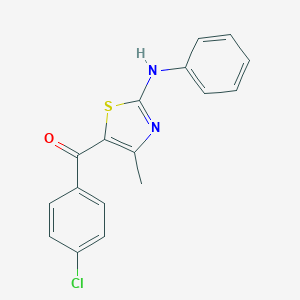
methanone](/img/structure/B281933.png)
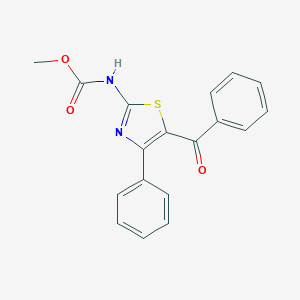
![4-(2-{[4-(2-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoic acid](/img/structure/B281935.png)
![4-(2-{[4-(4-Methylphenyl)-1-piperazinyl]carbonyl}anilino)-4-oxo-2-butenoicacid](/img/structure/B281936.png)